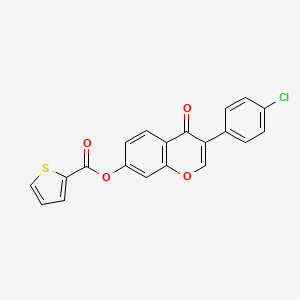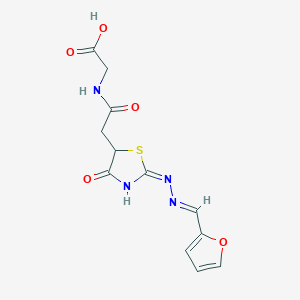
2-Methylidenebutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylidenebutan-1-ol is an organic compound with the molecular formula C5H10O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a butane chain with a methylidene group (-CH2=) at the second position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylidenebutan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methylidenebut-1-ene. This process includes the addition of borane (BH3) to the double bond of 2-methylidenebut-1-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{CH2=C(CH3)CH2CH3} + \text{BH3} \rightarrow \text{CH3CH2CH2CH2B(OH)2} ] [ \text{CH3CH2CH2CH2B(OH)2} + \text{H2O2/NaOH} \rightarrow \text{CH3CH2CH2CH2OH} ]
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 2-methylidenebutanal. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield 2-methylidenebutanoic acid.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2-Methylidenebutanoic acid
Reduction: 2-Methylbutan-1-ol
Substitution: Various alkyl halides depending on the substituent
科学研究应用
2-Methylidenebutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 2-Methylidenebutan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methylidene group can participate in electrophilic addition reactions, making the compound a versatile intermediate in chemical synthesis.
相似化合物的比较
2-Methylbutan-1-ol: Similar structure but lacks the methylidene group, resulting in different reactivity.
Butan-1-ol: A simpler alcohol with a straight-chain structure, used as a solvent and in the manufacture of other chemicals.
2-Methyl-2-butanol: A tertiary alcohol with different physical and chemical properties due to the position of the hydroxyl group.
Uniqueness: 2-Methylidenebutan-1-ol is unique due to the presence of both a hydroxyl group and a methylidene group, which confer distinct reactivity patterns. This dual functionality makes it a valuable compound in synthetic organic chemistry and various industrial applications.
属性
IUPAC Name |
2-methylidenebutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLUVCHKXQJGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2908933.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2908934.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2908935.png)
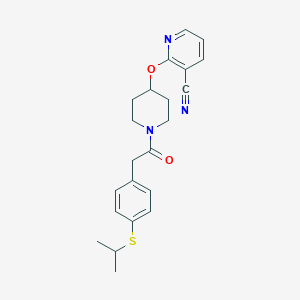
![1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one](/img/structure/B2908938.png)
![5-bromo-2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2908941.png)
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2908942.png)
![1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2908944.png)
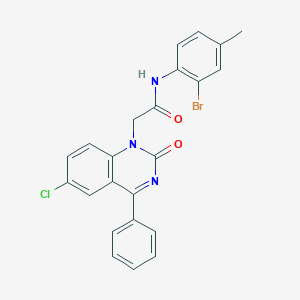
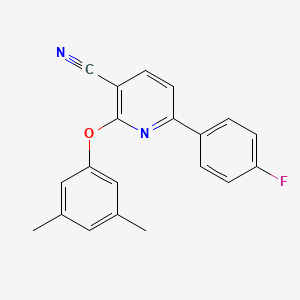
![1-(2,5-Dimethylphenyl)-6-oxo-N-[2-(prop-2-enoylamino)ethyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B2908949.png)
![2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole](/img/structure/B2908952.png)
